molecular formula C16H17ClN4O7 B13026754 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B13026754
M. Wt: 412.8 g/mol
InChI Key: SLYJLXGGIAZZAV-XKVFNRALSA-N
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Description

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with acetoxymethyl and 4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-yl groups, making it a unique molecule for study and application.

Preparation Methods

The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves several steps:

Chemical Reactions Analysis

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions:

Scientific Research Applications

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate can be compared with similar compounds:

This compound’s unique structure and properties make it a valuable subject for further research and application in various scientific fields.

Properties

Molecular Formula

C16H17ClN4O7

Molecular Weight

412.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chlorotriazolo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17ClN4O7/c1-7(22)25-6-11-13(26-8(2)23)14(27-9(3)24)16(28-11)21-10-4-5-18-15(17)12(10)19-20-21/h4-5,11,13-14,16H,6H2,1-3H3/t11-,13-,14-,16-/m1/s1

InChI Key

SLYJLXGGIAZZAV-XKVFNRALSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C

Origin of Product

United States

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